3-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea
Description
Properties
IUPAC Name |
1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(19-14-4-7-21-8-5-14)18-10-12-1-2-15(17-9-12)13-3-6-22-11-13/h1-3,6,9,11,14H,4-5,7-8,10H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUNMPWYLJXUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea” typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the oxane and urea groups.
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Preparation of Intermediates
Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Pyridine Intermediate: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
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Coupling and Functionalization
- The furan and pyridine intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
- The coupled product is then subjected to further functionalization to introduce the oxane ring through an epoxide opening reaction.
- Finally, the urea group is introduced via the reaction of the amine with an isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
“3-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea” can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea and oxane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones and pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted urea and oxane derivatives.
Scientific Research Applications
“3-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea” has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “3-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s closest structural analogs include 1-[6-(4-fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl) urea (SEN34625/WYE-103914) , a well-studied α7 nAChR agonist . Key comparisons are outlined below:
Structural Differences
| Feature | 3-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea | SEN34625/WYE-103914 |
|---|---|---|
| Pyridine substituent | Furan-3-yl | 4-Fluorophenyl |
| Urea side chain | Oxan-4-yl (tetrahydropyran) | 4-Piperidin-1-ylbutyl |
| Lipophilicity | Moderate (furan’s O-heteroatom reduces logP) | Higher (fluorophenyl enhances logP) |
Pharmacokinetic Considerations
| Parameter | SEN34625/WYE-103914 | Inferred for Target Compound |
|---|---|---|
| Oral bioavailability | ~40% in rodents | Potentially higher (oxan-4-yl stability) |
| Half-life (t₁/₂) | 2.5 hours (rat) | Likely extended due to oxan-4-yl |
| CNS penetration | Moderate (logBB = 0.8) | Improved (lower molecular weight) |
Therapeutic Implications
While SEN34625 advanced to preclinical studies for cognitive enhancement, the target compound’s furan and oxan-4-yl groups may shift its selectivity toward other targets (e.g., 5-HT receptors) or improve blood-brain barrier penetration. However, empirical data are required to validate these hypotheses.
Biological Activity
The compound 3-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is a novel urea derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 288.31 g/mol. The structure features a furan ring and a pyridine moiety, which are known to contribute to various biological activities.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of urea, including our compound of interest, exhibit significant antiproliferative effects against various cancer cell lines. In particular, the compound has shown promising results against colorectal cancer cell lines such as HCT116 and SW480.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit 50% of cell growth after a specified duration of treatment. The compound exhibited selectivity for cancer cells over normal cells, which is a critical factor in drug development.
The mechanism by which This compound exerts its antiproliferative effects appears to involve cell cycle arrest. Specifically, studies indicated that the compound induces G0/G1 phase arrest in treated cells by downregulating cyclin-dependent kinases (CDK4 and CDK6).
Figure 1: Cell Cycle Arrest Induced by the Compound
Cell Cycle Analysis
This arrest was confirmed through fluorescence-activated cell sorting (FACS), showing a significant increase in the percentage of cells in the G0/G1 phase after treatment.
Apoptosis Analysis
While some compounds induce apoptosis as a mechanism of action, this particular urea derivative did not significantly increase late apoptosis or necrosis markers beyond initial exposure. The data suggested that apoptosis is not the primary mechanism for its anticancer effects in the tested models.
Case Studies
A recent study evaluated the biological activity of various urea derivatives, including our compound, highlighting its potential as an anticancer agent. The study utilized both in vitro assays and molecular docking studies to elucidate interactions with key proteins involved in cell cycle regulation.
Table 2: Summary of Key Findings from Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with coupling a pyridine-furan intermediate with an oxane-4-yl isocyanate. Key steps include nucleophilic substitution (for halogenated intermediates) and urea bond formation. Polar aprotic solvents (e.g., THF, DMF) and controlled temperatures (25–60°C) improve yield. Reaction progress should be monitored via TLC or HPLC, followed by purification via flash chromatography .
- Optimization : Adjust solvent polarity to enhance intermediate solubility, use catalysts (e.g., triethylamine) for urea bond formation, and optimize stoichiometric ratios to minimize side products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : - and -NMR confirm the presence of furan (δ 6.5–7.5 ppm), pyridine (δ 8.0–9.0 ppm), and urea (NH signals at δ 5.5–6.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 358.18) .
- X-ray Crystallography : Resolves 3D conformation, including spatial arrangement of the oxane ring and urea linkage .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Profile :
- Thermal Stability : Degrades above 150°C; store at 2–8°C in inert atmospheres.
- Hydrolytic Sensitivity : Urea bonds are prone to hydrolysis in acidic/basic conditions; use anhydrous solvents for long-term storage .
- Analytical Validation : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks are recommended .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different assay systems?
- Case Study : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using a reference inhibitor (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR for binding affinity) .
- Statistical Analysis : Apply multivariate regression to account for variables like cell line heterogeneity or compound solubility .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Key Modifications :
- Furan Ring : Replace with thiophene to assess electronic effects on target binding .
- Oxane Substituent : Introduce methyl groups to evaluate steric effects on solubility and bioavailability .
- Computational Tools : Use molecular docking (AutoDock Vina) to predict binding modes with targets like PDE9 or TRPV1 .
Q. What experimental approaches are suitable for identifying the compound’s molecular targets in complex biological systems?
- Target Deconvolution :
- Chemical Proteomics : Employ affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from lysates .
- CRISPR Screening : Genome-wide knockout libraries can identify genes whose loss abrogates compound activity .
- Validation : Confirm hits via siRNA silencing or overexpression in cellular models .
Q. How can in vitro-to-in vivo translation be improved for pharmacokinetic studies?
- ADME Profiling :
- Microsomal Stability : Assess hepatic metabolism using human liver microsomes (HLMs) with LC-MS quantification .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, critical for dose adjustments .
- In Vivo Models : Pharmacokinetic studies in rodents should account for species-specific differences in CYP450 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
